molecular formula C18H24F3N3O2S B2614026 3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 2415490-29-6

3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2614026
CAS No.: 2415490-29-6
M. Wt: 403.46
InChI Key: XCEUOGCGUOSVRW-UHFFFAOYSA-N
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Description

3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, an oxane ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under controlled conditions.

    Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.

    Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The thiomorpholine ring and trifluoromethyl group are key functional groups that contribute to its activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
  • 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea

Uniqueness

3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

1-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-2-1-3-15(12-14)23-16(25)22-13-17(4-8-26-9-5-17)24-6-10-27-11-7-24/h1-3,12H,4-11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUOGCGUOSVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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